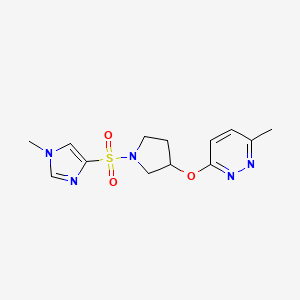

3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-methyl-6-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3S/c1-10-3-4-12(16-15-10)21-11-5-6-18(7-11)22(19,20)13-8-17(2)9-14-13/h3-4,8-9,11H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWRRCYBIPYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of the target compound involves several steps, typically starting with the formation of the pyridazine ring followed by the introduction of the imidazole and pyrrolidine moieties. The synthetic pathway often includes sulfonation reactions and various coupling methods to achieve the desired structure.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activities. For instance, a related compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) that indicate potent antibacterial effects.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-Methyl-6-(...) | Staphylococcus aureus | 8 |

| 3-Methyl-6-(...) | Escherichia coli | 12.5 |

| 3-Methyl-6-(...) | Mycobacterium tuberculosis | 25 |

These results suggest that modifications to the core structure can enhance antimicrobial efficacy.

Antitubercular Activity

In a study focusing on anti-tubercular agents, compounds similar to This compound were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives significantly reduced the viability of M. tuberculosis in vitro.

In one experiment, compound efficacy was assessed using a microplate alamar blue assay (MABA), revealing:

| Compound | Concentration (μg/mL) | Viability Reduction (%) |

|---|---|---|

| Compound A | 60 | 50 |

| Compound B | 100 | 80 |

These findings highlight the potential of these compounds as effective treatments for tuberculosis, especially when considering their low cytotoxicity towards normal cells.

The biological activity of This compound is believed to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.

- Interference with Metabolic Pathways : By targeting specific enzymes involved in bacterial metabolism, these compounds can effectively hinder bacterial growth.

- Formation of Reactive Oxygen Species (ROS) : Some derivatives induce oxidative stress in bacterial cells, leading to cell death.

Case Studies

A notable case study involved a clinical trial assessing the effectiveness of a related compound in patients with drug-resistant tuberculosis. The trial reported a significant reduction in bacterial load among participants treated with the compound compared to those receiving standard therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with pyrazolo-pyrimidine and pyrazolo-triazolopyrimidine derivatives described in . Below is a comparative analysis based on substituent effects, stability, and synthetic routes:

Structural Analogues and Functional Groups

Stability and Reactivity

- Target compound: The sulfonamide group likely improves metabolic stability compared to ester or amide-linked analogues.

- Pyrazolo-pyrimidines (2, 3): Exhibit tautomerism (e.g., imino/amino interconversion) and reactivity at the hydrazine group, enabling further derivatization .

- Fused triazolopyrimidines (7, 9) : Demonstrate isomerization to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (6, 8) under acidic conditions, highlighting conformational adaptability .

Research Findings and Implications

Solubility and Bioavailability: The sulfonamide group in the target compound may confer superior aqueous solubility compared to non-sulfonylated analogues, a critical factor in drug design .

Isomerization vs. Stability : Unlike fused triazolopyrimidines (7, 9), the target compound’s rigid pyrrolidine linker likely minimizes undesired isomerization, improving pharmacokinetic predictability.

Functional Group Synergy: The imidazole and pyridazine moieties could act as dual hydrogen-bond acceptors/donors, mimicking adenosine triphosphate (ATP) in kinase inhibition—a feature shared with pyrazolo-pyrimidine-based kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.